
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus Kinase (JAK) inhibitors. It was first synthesized in 2005 by Pfizer, Inc. and has since been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
JAK enzymes are involved in the signaling pathways of various cytokines and growth factors, which regulate the immune response and inflammation. 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide inhibits the activity of JAK enzymes, thereby reducing the production of pro-inflammatory cytokines and inhibiting the immune response.
Biochemical and Physiological Effects:
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been shown to have significant anti-inflammatory and immunosuppressive effects in various preclinical and clinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6, interleukin-1β, and tumor necrosis factor-α. It also inhibits the activation and proliferation of immune cells such as T cells and B cells.
Advantages and Limitations for Lab Experiments
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to inhibit the immune response and inflammation. However, it also has some limitations, including its potential toxicity and off-target effects.
Future Directions
There are several potential future directions for research on 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide, including:
1. Further studies on its efficacy and safety in various diseases, including autoimmune diseases, cancer, and infectious diseases.
2. Development of new JAK inhibitors with improved selectivity and reduced toxicity.
3. Exploration of the potential use of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide in combination with other drugs for synergistic effects.
4. Investigation of the role of JAK enzymes in various physiological processes and diseases.
5. Development of new methods for the synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide and other JAK inhibitors.
In conclusion, 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide is a promising chemical compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of JAK enzymes, which play a key role in the immune response and inflammation. Further research is needed to fully understand its efficacy and safety in various diseases and to develop new JAK inhibitors with improved selectivity and reduced toxicity.
Synthesis Methods
The synthesis of 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide involves a series of chemical reactions starting from 2-chloro-4-methylpyridine. The compound is first converted to 2-chloro-4-methylpyridine-3-carboxylic acid, which is then reacted with thionyl chloride to form 2-chloro-4-methylpyridine-3-sulfonyl chloride. Finally, this compound is reacted with 2-chloro-4-methylphenylamine to yield 2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide.
Scientific Research Applications
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which play a key role in the immune response and inflammation.
properties
IUPAC Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-4-5-10(9(13)7-8)16-19(17,18)11-3-2-6-15-12(11)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUABTGHKMJQJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-4-methylphenyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)
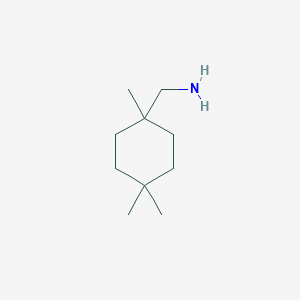

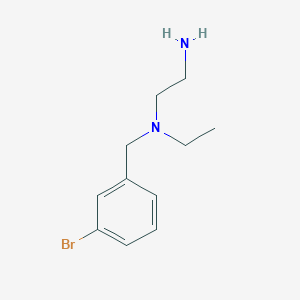

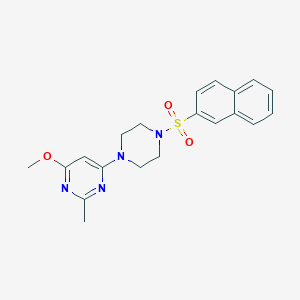
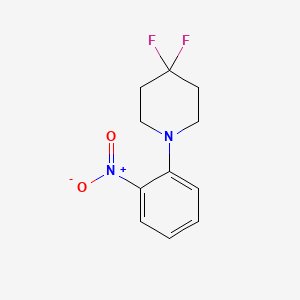


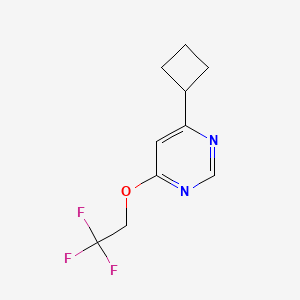
![4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline](/img/structure/B2780155.png)
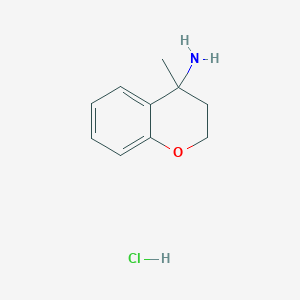
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2780161.png)
